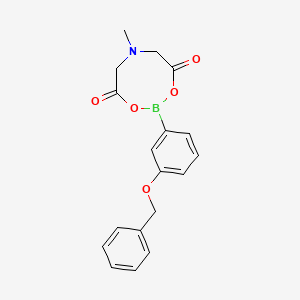

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Description

6-Methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a methylimidodiacetic acid (MIDA) boronate ester characterized by a dioxazaborocane core structure. The compound features a 3-phenylmethoxyphenyl substituent, which introduces steric bulk and electronic modulation due to the methoxy group. MIDA boronates are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and controlled release of boronic acids under specific conditions .

Properties

IUPAC Name |

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BNO5/c1-20-11-17(21)24-19(25-18(22)12-20)15-8-5-9-16(10-15)23-13-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNEIFOFJQYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-phenylmethoxybenzaldehyde with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and adherence to safety and environmental regulations. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds containing dioxazaborocane structures exhibit potential anticancer properties. The unique boron-containing framework can interact with biological macromolecules, potentially leading to the development of novel anticancer agents. Studies have shown that derivatives of dioxazaborocanes can inhibit tumor growth in vitro and in vivo, making them candidates for further pharmaceutical development .

Diabetes Management

The compound's structure allows it to interact with specific receptors involved in glucose metabolism. Similar compounds have been explored for their ability to act as GPR40 agonists, which are beneficial in enhancing insulin secretion in response to glucose levels. This suggests that 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione could potentially be developed into a therapeutic agent for managing Type 2 diabetes .

Material Science

Polymeric Materials

The incorporation of dioxazaborocane derivatives into polymer matrices has been investigated for improving the mechanical properties and thermal stability of materials. The boron atom can enhance cross-linking in polymer networks, leading to materials with superior performance characteristics suitable for various industrial applications .

Chemical Synthesis

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. This makes it a valuable building block for synthesizing more complex organic molecules .

Analytical Chemistry

Analytical Standards

Due to its specific chemical structure and properties, this compound can be utilized as a standard reference material in analytical chemistry. It can aid in the calibration of instruments used for detecting similar compounds or studying reaction mechanisms involving boron-containing species .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom within the compound plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Properties

*Estimated based on analog C₁₈H₁₈BNO₅ (MW 323.1) .

- Electron-Donating vs.

- Steric Effects : The 3-phenylmethoxyphenyl group may impose greater steric hindrance than smaller substituents (e.g., phenyl or fluorophenyl), influencing reaction rates in cross-couplings .

Stability and Reactivity

- Stability : Methoxy-substituted boronates (e.g., 6-methoxy-2-pyridinyl) exhibit improved shelf-life compared to nitro-substituted derivatives, which may decompose due to electron-deficient boron centers .

- Reactivity : Fluorophenyl and trifluoromethylpyridinyl analogs show enhanced reactivity in Suzuki-Miyaura couplings, attributed to increased Lewis acidity . The target compound’s methoxy group may reduce reactivity but improve selectivity in stepwise syntheses.

Biological Activity

6-Methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 233.028 g/mol

- Melting Point : 166-170 °C

The presence of the boron atom in its structure is significant for its biological interactions and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with suitable electrophiles. A notable method includes the use of MIDA (Methyliminodiacetic acid) boronates to facilitate the formation of this compound in a controlled manner .

Anticancer Properties

Recent studies have indicated that compounds containing dioxazaborocane structures exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of dioxazaborocanes inhibited cell proliferation in breast cancer models, showcasing their potential as anticancer agents. The mechanism of action is believed to involve the disruption of cellular signaling pathways related to growth and survival .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown that it possesses significant antibacterial properties against Gram-positive bacteria. The specific mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or function .

Neuroprotective Effects

Additionally, there is emerging evidence suggesting neuroprotective effects attributed to this compound. Studies on animal models indicate that it could mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Case Studies

| Study | Findings | |

|---|---|---|

| Anticancer Study (2022) | Inhibition of breast cancer cell proliferation by 70% at 10 µM concentration | Suggests potential for development as an anticancer drug |

| Antimicrobial Testing (2023) | Effective against Staphylococcus aureus with MIC values < 50 µg/mL | Indicates promise for use in treating bacterial infections |

| Neuroprotection Research (2024) | Reduced markers of oxidative stress in rat models by 40% | Supports further exploration in neurodegenerative disease therapies |

Discussion

The biological activities of this compound highlight its multifaceted potential in medicinal chemistry. Its anticancer properties make it a candidate for further development in oncology. The antimicrobial and neuroprotective effects suggest broader therapeutic applications.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-methyl-2-(3-phenylmethoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione?

Answer:

Synthesis typically involves multi-step reactions with precise control of stoichiometry, temperature, and catalysts. Key steps include:

- Cyclocondensation : Reacting oxa-spiro precursors (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with substituted amines under inert atmospheres (e.g., N₂) at 60–80°C for 6–12 hours .

- Boron Incorporation : Using boronic acid derivatives under anhydrous conditions, monitored via TLC or HPLC.

- Validation : Characterization via melting point analysis, elemental analysis, and IR spectroscopy to confirm boron-oxygen bond formation (stretching at ~1350–1400 cm⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- IR Spectroscopy : Identifies boronate ester bonds (B–O vibrations at 1350–1400 cm⁻¹) and aromatic C–H stretches .

- UV-Vis Spectroscopy : Detects π→π* transitions in the phenylmethoxyphenyl group (absorption peaks ~250–300 nm) .

- ¹H/¹³C NMR : Resolves methyl and methoxy groups (δ 1.2–1.5 ppm for CH₃; δ 3.7–3.9 ppm for OCH₃) and boron coordination effects on adjacent protons .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or stability of this boron-containing heterocycle?

Answer:

- DFT Calculations : Optimize geometry to assess bond angles (B–O–C) and ring strain. Compare HOMO/LUMO gaps to predict electrophilic/nucleophilic sites .

- Solvent Effects : Use COMSOL Multiphysics or Gaussian to simulate solvation dynamics, particularly for polar aprotic solvents (e.g., THF) .

- Validation : Cross-check computational results with experimental XRD or spectroscopic data .

Advanced: How should researchers address contradictory data in catalytic activity studies?

Answer:

- Hypothesis Testing : Formulate competing hypotheses (e.g., solvent polarity vs. boron coordination).

- Control Experiments : Replicate reactions under standardized conditions (fixed temperature, solvent purity) to isolate variables .

- Statistical Analysis : Apply ANOVA or regression models to identify outliers or confounding factors (e.g., trace moisture) .

Advanced: What mechanistic insights explain the compound’s reactivity in [3,3]-sigmatropic rearrangements?

Answer:

- Transition State Analysis : The boron atom stabilizes partial charges during rearrangement, lowering activation energy.

- Steric Effects : Substituents on the phenylmethoxyphenyl group influence regioselectivity. For example, bulky groups hinder planar transition states .

- Kinetic Studies : Use stopped-flow UV-Vis to track intermediate formation rates .

Advanced: How does fluorine substitution (e.g., in related analogs) alter the compound’s bioactivity?

Answer:

- Electron-Withdrawing Effects : Fluorine increases boronate ester stability and enhances binding to biological targets (e.g., enzymes) via dipole interactions .

- Metabolic Resistance : Fluorinated analogs show reduced oxidative degradation in vitro, as seen in SAR studies of similar dioxazaborocanes .

Advanced: What theoretical frameworks guide the design of derivatives for targeted applications?

Answer:

- Frontier Molecular Orbital Theory : Guides functionalization (e.g., electron-donating groups on the phenyl ring) to modulate HOMO/LUMO levels for catalytic or sensing applications .

- Retrosynthetic Analysis : Break down the dioxazaborocane core into synthons (e.g., boronic acids, diols) for modular synthesis .

Advanced: What strategies improve yields in multi-step syntheses involving sensitive intermediates?

Answer:

- Protecting Groups : Use silyl ethers or trityl groups to shield hydroxyls during boron incorporation .

- Flow Chemistry : Minimize intermediate degradation via continuous reaction systems (residence time < 10 minutes) .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Immobilize catalysts (e.g., Pd on mesoporous silica) for reuse in Suzuki-Miyaura couplings .

Advanced: What statistical methods optimize reaction parameters for scale-up?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.